3-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine
Description
Properties
IUPAC Name |
2-(2-methoxyphenyl)-4-methyl-5-[6-[(4-methylphenyl)methylsulfanyl]pyridazin-3-yl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS2/c1-15-8-10-17(11-9-15)14-28-21-13-12-19(25-26-21)22-16(2)24-23(29-22)18-6-4-5-7-20(18)27-3/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFNVXBVNCRMDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies Overview
Three primary strategies dominate the literature:
- Modular assembly : Sequential construction of thiazole and pyridazine units followed by coupling.
- Convergent synthesis : Pre-formed thiazole and pyridazine intermediates are joined via cross-coupling.
- Tandem cyclization : Simultaneous formation of multiple rings in a single reaction vessel.
The modular approach is most frequently reported due to better control over regiochemistry.
Stepwise Synthesis of the Thiazole Moiety
The 2-(2-methoxyphenyl)-4-methyl-1,3-thiazole fragment is synthesized via cyclization of 1-(2-methoxyphenyl)-2-bromoethanone with thioacetamide in ethanol under reflux (72–78% yield). Key parameters:
| Parameter | Optimal Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C |
| Reaction Time | 6–8 hours |
| Catalyst | None |
Alternative methods include Hantzsch thiazole synthesis using α-haloketones and thioureas, though yields drop to 60–65% due to competing side reactions.
Functionalization of the Pyridazine Core
The 6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine subunit is prepared through nucleophilic aromatic substitution. 6-Chloropyridazine reacts with 4-methylbenzyl mercaptan in DMF at 110°C with K₂CO₃ as base (85–89% yield). Regioselectivity at the 6-position is ensured by electronic effects: the chlorine at C-6 is more electrophilic due to adjacent nitrogen atoms.
Coupling Reactions for Final Assembly
The thiazole and pyridazine units are coupled via Suzuki-Miyaura cross-coupling:
Thiazole boronic ester + 6-sulfanylpyridazine → Target compound
| Condition | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Na₂CO₃ |
| Solvent | DME/H₂O (4:1) |
| Temperature | 90°C, 12 hours |
| Yield | 78–82% |
Microwave-assisted coupling reduces reaction time to 30 minutes with comparable yields (80%).
Optimization and Yield Improvement Techniques
- Microwave irradiation : Enhances reaction rates by 5–10x while maintaining yields.
- Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) improves sulfanyl group incorporation efficiency (yield +8%).
- Solvent effects : Switching from DMF to NMP increases coupling yields by 12% due to better solubility of intermediates.
Analytical Methods for Synthesis Validation
1H-NMR (400 MHz, CDCl₃):
- δ 8.21 (d, J = 8.4 Hz, 1H, pyridazine H-4)
- δ 7.45–7.32 (m, 4H, aromatic H)
- δ 4.35 (s, 2H, SCH₂)
- δ 2.51 (s, 3H, thiazole-CH₃)
LC-MS : m/z 419.6 [M+H]⁺ (calc. 419.6).
X-ray crystallography confirms the thiazole and pyridazine planes are orthogonal, minimizing steric strain.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Modular Assembly | 78–82 | 98.5 | 120 |
| Convergent Synthesis | 65–70 | 97.2 | 145 |
| Tandem Cyclization | 55–60 | 95.8 | 160 |
Modular assembly remains superior in cost and yield, though tandem methods offer fewer purification steps.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products with different functional groups.
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds similar to 3-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine exhibit notable antitumor properties. For instance, studies on structurally related thiazole derivatives have shown their effectiveness in inhibiting cancer cell proliferation through various mechanisms, including the inhibition of tubulin polymerization, which is crucial for cancer cell division .
Antiviral Properties
Recent investigations into thiazole and pyridazine derivatives have highlighted their potential as antiviral agents. These compounds have been tested against various viral strains, demonstrating efficacy in inhibiting viral replication. The structural modifications present in this compound may enhance its interaction with viral proteins, thereby blocking the viral lifecycle .
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in cancer progression and viral replication. For example, related pyridazine derivatives have been identified as inhibitors of cyclin-dependent kinases and other critical enzymes that facilitate tumor growth . This suggests that our compound could be explored for similar enzyme inhibition studies.
Case Study 1: Antitumor Activity
A study focused on a series of thiazole derivatives revealed that modifications in the aromatic substituents significantly affected their cytotoxicity against liver cancer cells (HEPG2). The results indicated that compounds with similar structural motifs to our target compound showed comparable potency to established chemotherapeutics like Doxorubicin .
Case Study 2: Antiviral Activity
In another investigation, a group of thiazole-based compounds was synthesized and tested for antiviral activity against coronaviruses. The results showed promising inhibition rates, suggesting that the thiazole moiety contributes to antiviral efficacy. This case supports further exploration of our compound's potential in antiviral applications .
Data Table: Biological Activities of Related Compounds
Mechanism of Action
The mechanism of action of 3-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenyl)-4-methylthiazole: Lacks the pyridazinyl and methylbenzylthio groups.
4-Methyl-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)thiazole: Lacks the methoxyphenyl group.
2-(2-Methoxyphenyl)-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)thiazole: Lacks the methyl group on the thiazole ring.
Uniqueness
The uniqueness of 3-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine lies in its combination of functional groups, which confer specific chemical and biological properties. This combination allows for diverse applications and makes the compound a valuable subject of study in various scientific fields.
Biological Activity
The compound 3-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine represents a significant area of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Structural Overview
This compound combines a thiazole moiety with a pyridazine ring, which is known to impart various biological properties. The presence of methoxy and methyl groups on the phenyl rings further enhances its pharmacological profile.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems:
- Enzyme Inhibition : The thiazole ring may interact with enzymes, modulating their activity. This interaction is crucial for its potential use in treating diseases where enzyme regulation is necessary.
- Receptor Binding : The pyridazine component enhances binding affinity to various receptors, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
Antimicrobial Activity
Research indicates that derivatives of thiazole and pyridazine exhibit significant antimicrobial properties. For example, compounds similar to this one have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Properties
Studies have shown that thiazole-containing compounds possess anticancer activity. The compound's structure allows it to interfere with cellular processes such as:
- Cell Cycle Regulation : Certain derivatives have been found to induce apoptosis in cancer cells by modulating cell cycle checkpoints.
- Cytotoxicity : In vitro studies demonstrate that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Case Studies
-
Anticancer Efficacy :
- A study evaluated the cytotoxic effects of thiazole-pyridazine hybrids on human cancer cell lines. Results indicated that specific substitutions on the phenyl rings significantly enhanced their anticancer potency. For instance, compounds with electron-withdrawing groups showed increased activity against A-431 and Jurkat cell lines .
-
Antimicrobial Studies :
- Another research effort focused on synthesizing and testing various thiazole derivatives for antimicrobial efficacy. The results highlighted that compounds with a similar structure exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .
Comparative Analysis
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Thiazole | Anticancer | 15 |
| Compound B | Pyridazine | Antimicrobial | 20 |
| Target Compound | Thiazole-Pyridazine Hybrid | Anticancer & Antimicrobial | 12 |
Q & A
Q. How can researchers optimize the synthesis of this compound using experimental design principles?
Methodological Answer: Statistical Design of Experiments (DoE) is critical for minimizing trial-and-error approaches. Utilize factorial designs to screen variables (e.g., reaction temperature, solvent polarity, catalyst loading) and identify critical parameters affecting yield. Central Composite Designs (CCD) can optimize conditions post-screening. For instance, highlights the use of DoE in chemical process optimization to reduce experimental runs while capturing interactions between variables. Pair this with computational reaction path searches () to predict intermediates and transition states, enabling targeted experimental validation.
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
Methodological Answer:
- X-ray Diffraction (XRD): Resolve stereochemistry and confirm substituent positioning, as demonstrated in , where crystal structures validated intramolecular hydrogen bonding and planar ring systems.
- NMR Spectroscopy: Use - and -NMR with DEPT-135 to assign protons and carbons, especially distinguishing thiazole and pyridazine ring signals. HSQC/HMBC correlations clarify connectivity.
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula via exact mass matching.
Reference experimental protocols from and for analogous heterocyclic systems.
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, MD) predict reactivity or biological interactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, emphasizes quantum chemical calculations to simulate reaction pathways.
- Molecular Dynamics (MD): Simulate ligand-receptor binding (e.g., enzyme targets) using software like GROMACS. Parameterize force fields for sulfur-containing groups (e.g., sulfanyl moiety) to assess stability in biological environments.
- Docking Studies: Use AutoDock Vina to screen potential protein targets, focusing on π-π stacking (aromatic rings) and hydrogen-bonding interactions. supports integrating computational tools for rapid hypothesis testing.
Q. What strategies address contradictory data in biological activity assays?
Methodological Answer:
- Dose-Response Curves: Replicate assays across multiple cell lines (e.g., cancer vs. non-cancerous) to assess selectivity. Normalize results to positive controls ().
- Metabolite Interference Testing: Use LC-MS to identify degradation products or metabolites that may skew activity readings ().
- Orthogonal Assays: Combine enzymatic inhibition assays with cellular viability assays (e.g., MTT) to confirm mechanisms. Cross-reference with structural analogs () to isolate structure-activity relationships (SAR).
Q. How can researchers evaluate the compound’s stability under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–80°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks. Monitor degradation via HPLC ().
- Kinetic Modeling: Apply the Arrhenius equation to extrapolate shelf-life at standard storage (25°C). provides protocols for tracking sulfur-containing compound degradation.
- Solid-State Stability: Use powder XRD to detect polymorphic changes and DSC/TGA to assess thermal behavior.
Q. What advanced analytical techniques validate purity for publication or regulatory submission?
Methodological Answer:
- Chiral HPLC: Resolve enantiomeric impurities if asymmetric centers exist (see for chiral separation workflows).
- Elemental Analysis (EA): Confirm C/H/N/S percentages within 0.4% of theoretical values.
- ICP-MS: Detect heavy metal residues from catalysts (e.g., Pd, Ni) at ppb levels.
- 2D NMR (NOESY/ROESY): Rule out diastereomeric contaminants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
